![molecular formula C19H18ClN3O3S B2472375 3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1001820-09-2](/img/structure/B2472375.png)
3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
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Description
The compound “3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Attached to this ring are a 3-chlorophenyl group, a phenylsulfonyl group, and a piperidin-4-yl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring, being aromatic, would contribute to the compound’s stability. The chlorophenyl, phenylsulfonyl, and piperidin-4-yl groups would likely influence the compound’s physical and chemical properties .Scientific Research Applications
- Boron Neutron Capture Therapy (BNCT) : Boron-containing compounds like 3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole can serve as carriers for BNCT. In this therapy, boron atoms selectively accumulate in tumor cells, and upon neutron irradiation, they release high-energy particles that damage cancerous tissue while sparing healthy cells .
- Targeted Drug Delivery : The compound’s boron moiety allows for targeted drug delivery. By attaching therapeutic agents to the boron center, researchers can enhance drug specificity and minimize side effects .
- Fluorescent Sensors : 3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole derivatives exhibit fluorescence changes upon binding to specific analytes. Researchers have explored their use as chemical sensors for detecting ions, small molecules, or biological species .
- Organic Semiconductors : The compound’s π-conjugated system makes it interesting for organic electronics. It can be incorporated into organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) to improve device performance .
- Neurological Disorders : Researchers investigate the potential of 3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole derivatives as modulators of neurotransmitter receptors. These compounds may have implications in treating conditions like Alzheimer’s disease or depression .
- Photoisomerization : The compound can undergo photoisomerization, converting between different conformations upon light exposure. Understanding these processes aids in designing molecular switches and optical devices .
- Building Blocks : Chemists use 3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole as a building block for constructing more complex molecules. Its versatile reactivity allows for diverse synthetic pathways .
Anticancer Agents
Chemical Sensors and Probes
Materials Science
Medicinal Chemistry
Photophysics and Photochemistry
Chemical Synthesis
properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-6-4-5-15(13-16)18-21-19(26-22-18)14-9-11-23(12-10-14)27(24,25)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRGZFMQZWSIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole |
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